

Application Note: Determination of 2-Phenylethanol in Wine Samples by GC-MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenylethanol

Cat. No.: B1677666

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Abstract

This application note details a robust and reliable method for the quantitative analysis of **2-phenylethanol** in various wine samples using Gas Chromatography-Mass Spectrometry (GC-MS). **2-phenylethanol** is a significant aroma compound in wine, contributing characteristic floral notes, particularly of roses.[1][2] Its concentration can vary depending on grape variety, fermentation conditions, and aging processes.[2] Accurate quantification of this compound is crucial for quality control and characterization of wine aroma profiles. This document provides detailed protocols for sample preparation using both Liquid-Liquid Extraction (LLE) and Headspace Solid-Phase Microextraction (HS-SPME), as well as optimized GC-MS parameters for separation and detection.

Introduction

2-phenylethanol is a higher alcohol formed during the fermentation process primarily through the Ehrlich pathway from the amino acid phenylalanine.[3] It imparts pleasant floral, rose-like aromas to wine and other fermented beverages.[1][2] The concentration of **2-phenylethanol** is an important factor in the overall sensory profile of a wine. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices like wine.[4][5] This application note outlines two common and effective sample preparation techniques, LLE and HS-SPME, followed by GC-MS analysis for the determination of **2-phenylethanol** in wine.

Experimental Protocols

Sample Preparation

Two primary methods for the extraction and concentration of **2-phenylethanol** from wine samples are presented below.

Protocol 1: Liquid-Liquid Extraction (LLE)

This classic extraction technique utilizes a solvent to partition the analyte of interest from the sample matrix.

- Materials:
 - Wine sample
 - Dichloromethane (CH_2Cl_2), analytical grade
 - Sodium chloride (NaCl), anhydrous
 - Pentan-3-ol or 1-octanol (internal standard solution)
 - Separatory funnel (250 mL)
 - Round bottom flask
 - Rotary evaporator
 - Nitrogen gas stream
 - GC vials
- Procedure:
 - Pipette 200 mL of the wine sample into a 250 mL separatory funnel.
 - Add 50 g of NaCl to the wine sample to increase the ionic strength and enhance the extraction efficiency.

- Add 5 mL of dichloromethane to the separatory funnel.
- Add a known concentration of the internal standard (e.g., 50 μ L of a 50 g/L solution of pentan-3-ol in ethanol).[6]
- Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.
- Allow the layers to separate completely. The organic layer (dichloromethane) will be at the bottom.
- Drain the lower organic layer into a clean round bottom flask.
- Repeat the extraction of the aqueous layer twice more with fresh 5 mL portions of dichloromethane, combining all organic extracts.
- Concentrate the combined organic extracts to approximately 1 mL using a rotary evaporator at a low temperature (e.g., 30°C).
- Further concentrate the extract to a final volume of approximately 200 μ L under a gentle stream of nitrogen.
- Transfer the final extract to a GC vial for analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for volatile and semi-volatile compounds.[5][7][8]

- Materials:
 - Wine sample
 - Sodium chloride (NaCl)
 - 2-octanol (internal standard)
 - 20 mL headspace vials with septa

- SPME fiber assembly (e.g., 50/30 μ m Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[9]
- Heater-stirrer or water bath
- GC-MS autosampler with SPME capabilities
- Procedure:
 - Pipette 5 mL of the wine sample into a 20 mL headspace vial.[9]
 - Add 1 g of NaCl to the vial.[9]
 - Add a known concentration of the internal standard (e.g., 10 μ L of a 50 mg/L solution of 2-octanol).[9]
 - Immediately seal the vial with a septum cap.
 - Place the vial in a heater-stirrer or water bath and equilibrate the sample at a specific temperature (e.g., 45°C) for a set time (e.g., 15 minutes) with gentle agitation.[9]
 - Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-30 minutes) at the same temperature.[4][9]
 - After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of **2-phenylethanol**. These may need to be optimized for your specific instrument and column.

- Gas Chromatograph (GC) Parameters:
 - Injector: Split/splitless, operated in splitless mode.[6]
 - Injection Port Temperature: 220-250°C.[6][10]
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]

- Column: HP-INNOWAX or VF-5ms (or equivalent polar capillary column), 30-60 m x 0.25 mm i.d., 0.25 µm film thickness.[6][7][9]
- Oven Temperature Program:
 - Initial temperature: 35-40°C, hold for 4-5 minutes.[7][10]
 - Ramp 1: Increase to 100°C at 2°C/min.[10]
 - Hold at 100°C for 5 minutes.[10]
 - Ramp 2: Increase to 170°C at 2.5°C/min.[10]
 - Ramp 3: Increase to 250°C at 20°C/min, hold for 1-5 minutes.[7][10]
- Mass Spectrometer (MS) Parameters:
 - Ionization Mode: Electron Impact (EI) at 70 eV.[10]
 - Ion Source Temperature: 250°C.[10]
 - Transfer Line Temperature: 250°C.[10]
 - Acquisition Mode:
 - Full Scan: m/z 30-350 for qualitative analysis and identification of unknown compounds. [5]
 - Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of **2-phenylethanol** (e.g., m/z 91, 92, 122) and the internal standard for enhanced sensitivity and selectivity.[5]

Data Presentation

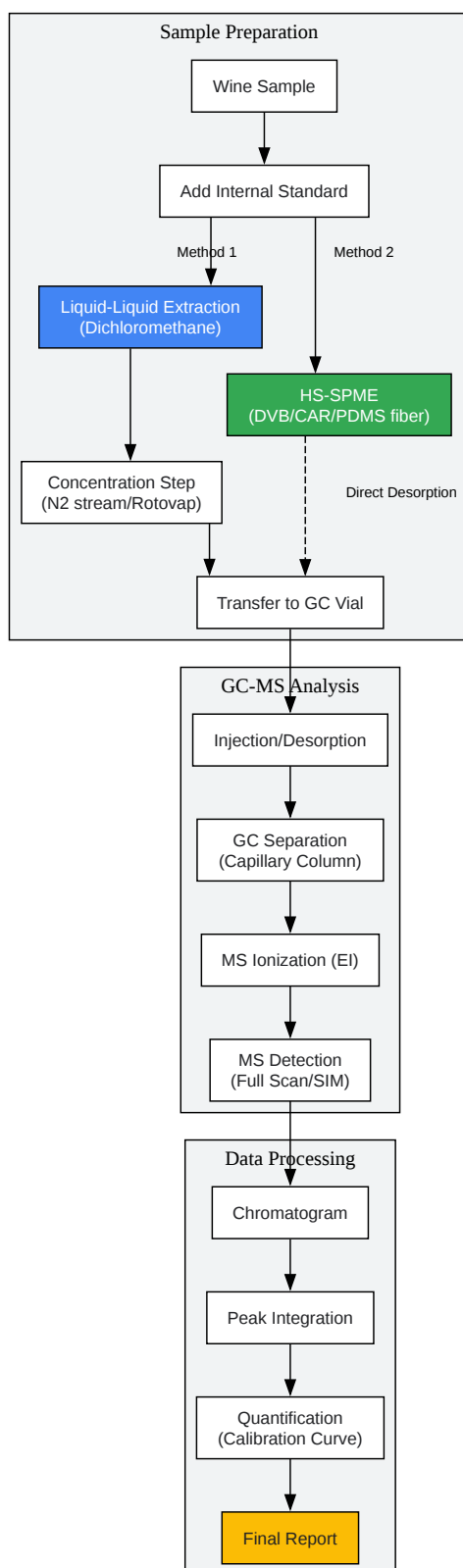
The concentration of **2-phenylethanol** can vary significantly between different wine types. The following table summarizes typical concentration ranges found in various wines.

Wine Type	2-Phenylethanol Concentration (mg/L)	Reference
Red Wine	28.09 - 212.45 (µg/L)	[11]
Red Wine (Kékfrankos)	0.59 - 69.5	[12]
Red Wine	20 - 60	[13]
White Wine	Up to 45	[13]

Note: The concentrations are highly variable and depend on the specific grape variety, winemaking techniques, and analytical methods used.

Visualization of the Analytical Workflow

The following diagram illustrates the logical steps involved in the GC-MS analysis of **2-phenylethanol** in wine.



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Caption: Workflow for GC-MS determination of **2-phenylethanol** in wine.

Conclusion

The GC-MS method detailed in this application note, coupled with either LLE or HS-SPME sample preparation, provides a sensitive and selective approach for the quantification of **2-phenylethanol** in wine. The choice between LLE and HS-SPME will depend on laboratory resources, desired sample throughput, and sensitivity requirements. Accurate measurement of **2-phenylethanol** is essential for winemakers and researchers to understand and control the aromatic profile and overall quality of wine.

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